5,12-Diphenyltetracene
Overview
Description
5,12-Diphenyltetracene (DPT) is a chemical compound with the molecular formula C30H20 . It is a derivative of tetracene, which is part of the acene family .
Synthesis Analysis
The synthesis of DPT has been reported in the literature. One method involves the synthesis of aqueous colloidal nanoparticles of DPT . This process involves the treatment of 2,3-dibromonaphthalene and 1,3-diphenylisobenzofuran with n-BuLi to afford an epoxytetracene adduct. The adduct is then reduced with zinc dust in acetic acid at reflux and purified by column chromatography .
Molecular Structure Analysis
The crystal structure of DPT has been determined . The compound crystallizes in triclinic form, space group P1. The tetracene backbone is not planar but takes a somewhat twisted conformation . There is π–π stacking between the tetracene moieties .
Chemical Reactions Analysis
DPT has been studied for its ability to undergo singlet fission . Singlet fission is a process that occurs in select molecular systems wherein a singlet excited state divides its energy to form two triplet excitations on neighboring chromophores .
Physical And Chemical Properties Analysis
DPT has a density of 1.2±0.1 g/cm3, a boiling point of 546.0±40.0 °C at 760 mmHg, and a flash point of 283.0±21.4 °C . It has a molar refractivity of 129.0±0.3 cm3 .
Scientific Research Applications
Crystal Structure and Properties
- Crystal Structure Analysis : 5,12-Diphenyltetracene has been analyzed for its crystal structure. It crystallizes in a triclinic form, exhibiting a twisted conformation in the tetracene backbone and features π-π stacking between the tetracene moieties (Kitamura et al., 2006).
Synthesis Methods
- Formylation of 5,12-Diphenyltetracene : Research has focused on synthesizing derivatives of 5,12-diphenyltetracene. A method for formylation using N,N-dimethylformamide or N,N-dimethylacetamide has been developed, showing efficient conversion into target compounds (Wang et al., 2011).
Electronic Structure and Singlet Fission
- Singlet Fission Study : A theoretical study highlighted the singlet fission process in derivatives of tetracene, including 5,12-diphenyltetracene. The study focused on understanding the electronic structure and the impact of crystal packing on the ability to produce triplet states from single excitons (Casanova, 2014).
Applications in Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : Novel organic conjugated derivatives containing 5,12-diphenyltetracene have been synthesized for use in OLEDs. These derivatives exhibit strong blue light emission in solution and have been explored for their electroluminescent performance (Liu et al., 2013).
Enhancing Carrier Transport
- Carrier Transport Performance : Research has explored the effect of introducing fluorine into 5,12-diphenyltetracene derivatives to improve charge carrier mobility. This involves investigating the molecular packing and electronic structures to understand how fluorination impacts carrier mobility in organic transport materials (Zhang et al., 2013).
properties
IUPAC Name |
5,12-diphenyltetracene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20/c1-3-11-21(12-4-1)29-25-17-9-10-18-26(25)30(22-13-5-2-6-14-22)28-20-24-16-8-7-15-23(24)19-27(28)29/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSKWYAKBATHET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307030 | |
Record name | 5,12-diphenyltetracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,12-Diphenyltetracene | |
CAS RN |
27130-32-1 | |
Record name | NSC186208 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186208 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,12-diphenyltetracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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